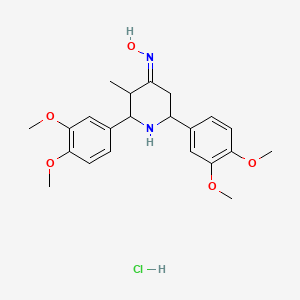
N-cyclohexyl-N'-(3,4-dimethoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N'-(3,4-dimethoxyphenyl)thiourea, also known as CTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTU is a thiourea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research applications.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N'-(3,4-dimethoxyphenyl)thiourea is not fully understood, but it is believed to act through inhibition of protein kinase C (PKC) activity. PKC is an enzyme that plays a key role in a variety of cellular processes, including cell growth and division, and is often dysregulated in cancer cells. By inhibiting PKC activity, N-cyclohexyl-N'-(3,4-dimethoxyphenyl)thiourea may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have a range of biochemical and physiological effects, including antitumor, neuroprotective, and anti-inflammatory effects. In addition, N-cyclohexyl-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclohexyl-N'-(3,4-dimethoxyphenyl)thiourea is its relatively low toxicity, making it a safe compound to use in laboratory experiments. However, N-cyclohexyl-N'-(3,4-dimethoxyphenyl)thiourea is also relatively insoluble in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for research on N-cyclohexyl-N'-(3,4-dimethoxyphenyl)thiourea. One area of interest is the development of new N-cyclohexyl-N'-(3,4-dimethoxyphenyl)thiourea derivatives with improved pharmacological properties. Another area of interest is the use of N-cyclohexyl-N'-(3,4-dimethoxyphenyl)thiourea in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of N-cyclohexyl-N'-(3,4-dimethoxyphenyl)thiourea and its potential applications in a variety of scientific research fields.
Synthesis Methods
The synthesis of N-cyclohexyl-N'-(3,4-dimethoxyphenyl)thiourea involves the reaction of cyclohexyl isothiocyanate with 3,4-dimethoxyaniline in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to yield pure N-cyclohexyl-N'-(3,4-dimethoxyphenyl)thiourea.
Scientific Research Applications
N-cyclohexyl-N'-(3,4-dimethoxyphenyl)thiourea has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-cyclohexyl-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-cyclohexyl-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have antitumor effects and may be useful in the development of new cancer therapies. In drug discovery, N-cyclohexyl-N'-(3,4-dimethoxyphenyl)thiourea has been used as a scaffold for the development of new drugs with improved pharmacological properties.
properties
IUPAC Name |
1-cyclohexyl-3-(3,4-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-18-13-9-8-12(10-14(13)19-2)17-15(20)16-11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVPVHDWXTVTOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5873839.png)

![4-ethyl-7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5873861.png)

![2-[(2-pyridinylmethyl)thio]-1,3-benzothiazole](/img/structure/B5873877.png)


![4-[2-(3,4-dimethylphenoxy)ethyl]morpholine](/img/structure/B5873898.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5873905.png)
![4-{5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5873910.png)

![4-{[(4-methoxybenzoyl)amino]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5873929.png)

